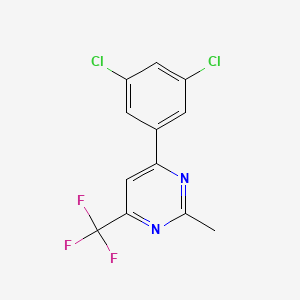
6b,10a-Dihydrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6b,10a-Dihydrofluoranthene is an organic compound with the molecular formula C₁₆H₁₂. It is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with additional hydrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6b,10a-Dihydrofluoranthene typically involves cycloaddition reactions. One such method includes the reaction of isoquinolinium salts with 3-nitrochromenes in the presence of triethylamine as a base in ethanol at room temperature . This method is efficient and diastereoselective, producing the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves similar cycloaddition reactions under controlled conditions to ensure high purity and yield. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6b,10a-Dihydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions result in halogenated or alkylated fluoranthenes.
Applications De Recherche Scientifique
6b,10a-Dihydrofluoranthene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex PAHs and other organic compounds.
Biology: Studies on its biological activity and potential effects on living organisms.
Medicine: Research into its potential therapeutic properties and interactions with biological systems.
Industry: Used in the development of materials with specific properties, such as semiconductors and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which 6b,10a-Dihydrofluoranthene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6b,10a-Dihydrofluoranthene can be compared with other similar PAHs, such as:
Fluoranthene: The parent compound without additional hydrogen atoms.
Pyrene: Another PAH with a similar structure but different arrangement of carbon atoms.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
The uniqueness of this compound lies in its specific hydrogenation pattern, which can influence its chemical reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
41593-24-2 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
6b,10a-dihydrofluoranthene |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10,12-13H |
Clé InChI |
UPRKFOPXIHCNDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)












